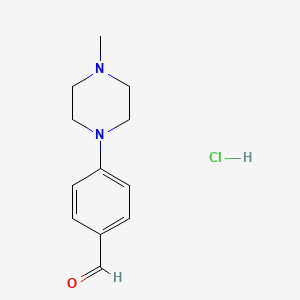

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12;/h2-5,10H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSWGIOYJFNOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a heterocyclic aromatic aldehyde of significant interest to the scientific community. Its molecular architecture, featuring a reactive aldehyde group coupled with a methylpiperazine moiety, positions it as a versatile synthetic intermediate. This compound serves as a critical building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its applications range from the synthesis of potential drug candidates targeting neurological disorders to the creation of novel polymers and specialty chemicals.[1]

This guide provides an in-depth examination of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies and provides actionable protocols for property verification, ensuring a foundation of scientific integrity and practical utility.

Section 1: Chemical Identity and Core Physicochemical Data

Accurate identification is the cornerstone of all subsequent research. The fundamental identifiers and properties of this compound are summarized below. It is crucial to distinguish between the hydrochloride salt and its corresponding free base, as their physical properties, particularly melting point and solubility, will differ significantly.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 1424939-17-2 | [2][3] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [2][3] |

| Molecular Weight | 240.73 g/mol | [2][3] |

| SMILES | Cl.CN1CCN(CC1)C1=CC=C(C=O)C=C1 | [2] |

| InChI Key | JWSWGIOYJFNOEL-UHFFFAOYSA-N | [3] |

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source |

| Physical Form | Solid, powder to crystal | Data for the free base; the salt is expected to be a solid. | [4][5] |

| Color | Slightly pale yellow to yellow | Data for the free base. | [5][6] |

| Purity (Commercial) | ≥95% | Commonly available purity for the hydrochloride salt. | [2] |

| Melting Point | 57-63 °C | This is for the free base (CAS 27913-99-1). The hydrochloride salt will have a significantly different and higher melting point. | [5][6][7] |

| Boiling Point | 393.9 °C at 760 mmHg | Predicted for the free base. Decomposition may occur at this temperature. | [7] |

| Solubility | Soluble in Methanol | Data for the free base. The hydrochloride salt is expected to have enhanced solubility in polar protic solvents, including water. | [5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | Recommended for the hydrochloride salt to ensure stability. | [2] |

Section 2: Structural and Spectroscopic Characterization

Verifying the identity and purity of a compound is non-negotiable in a research setting. Spectroscopic methods provide a definitive fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The aromatic protons on the benzene ring will present as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted pattern. The piperazine ring protons will appear as two multiplets or broad singlets in the δ 2.5-4.0 ppm range. The N-methyl group protons will be a sharp singlet further upfield, typically around δ 2.3-2.5 ppm. The presence of the hydrochloride salt may cause slight shifts in the signals, particularly those of the piperazine ring protons, due to protonation.

-

¹³C NMR: The carbon spectrum will corroborate the structure. The aldehyde carbonyl carbon will be a highly deshielded signal, expected around δ 190-193 ppm.[8] Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the nitrogen being more shielded than the one attached to the aldehyde. The piperazine and methyl carbons will be found in the more shielded region of the spectrum (δ 30-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to anticipate include:

-

~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde.

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring, piperazine ring, and methyl group.

-

~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1100-1300 cm⁻¹: C-N stretching vibrations of the piperazine moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed in positive ion mode. The expected observation is not the mass of the full hydrochloride salt, but rather the protonated free base, [C₁₂H₁₆N₂O + H]⁺, which would yield a molecular ion peak (m/z) at approximately 205.27.

Section 3: Experimental Protocols for Physical Property Determination

The following protocols are presented as self-validating systems, incorporating best practices to ensure data accuracy and reproducibility.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range. This protocol uses the standard Thiele tube or a digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point.

-

Loading: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Calibration: Before the analysis, verify the apparatus's temperature accuracy using certified melting point standards (e.g., benzophenone, caffeine).

-

Measurement (Coarse): Place the capillary in the apparatus and heat rapidly to obtain an approximate melting range.

-

Measurement (Fine): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol: Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)

Rationale: Determining aqueous solubility is critical for drug development, as it directly impacts bioavailability. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container. The excess must be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Agitate the containers at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is critical for thermodynamic accuracy.

-

Phase Separation: Allow the suspensions to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtered saturate solution with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the quantified concentration in the saturated solution.

Caption: Workflow for the equilibrium shake-flask solubility assay.

Section 4: Stability, Storage, and Handling

Proper handling and storage are paramount for user safety and maintaining the chemical integrity of the compound.

-

Stability: The compound is moisture-sensitive.[9] As a hydrochloride salt of an amine, it is acidic and should be considered corrosive.[9] It is stable under recommended storage conditions, but degradation can occur upon exposure to moisture, strong bases, or high temperatures.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][5]

-

Handling: The free base is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[4][12] Similar or greater precautions should be taken for the hydrochloride salt. Always handle this chemical in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9][10]

Caption: Logical workflow for the safe handling of chemical reagents.

Section 5: Applications in Research and Development

The utility of this compound stems from its bifunctional nature. The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular complexity. The methylpiperazine group is a common pharmacophore found in many centrally active drugs, often improving pharmacokinetic properties such as solubility and cell permeability. This combination makes the compound a valuable intermediate in the synthesis of:

-

Pharmaceuticals: Particularly in the discovery of drugs for neurological disorders.[1]

-

Agrochemicals: As a building block for new pesticides and herbicides.[1]

-

Specialty Chemicals: For creating advanced materials, polymers, and coatings with specific properties.[1]

Conclusion

This compound is a high-value chemical intermediate with well-defined, though distinct, properties compared to its free base. A thorough understanding and accurate experimental determination of its physical characteristics—identity, purity, melting point, and solubility—are essential for its effective and safe use in any research and development context. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this versatile building block into their synthetic and developmental workflows.

References

-

4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. iChemical. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-(4-Methyl-1-piperazinyl)benzaldehyde. SpectraBase. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. [Link]

-

4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [cymitquimica.com]

- 4. 4-(4-Methylpiperazin-1-yl)benzaldehyde | 27913-99-1 [sigmaaldrich.com]

- 5. 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical [ichemical.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. fishersci.ca [fishersci.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride: Properties, Synthesis, and Analytical Characterization

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a heterocyclic aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Structurally, it integrates a benzaldehyde moiety with a 1-methylpiperazine ring, a combination that imparts a unique profile of reactivity and versatile utility. The piperazine heterocycle is a prevalent motif in medicinal chemistry, often incorporated to modulate pharmacokinetic properties such as solubility and bioavailability, or to serve as a scaffold for arranging pharmacophoric elements.[1] This guide provides an in-depth examination of the compound's chemical characteristics, common synthetic strategies, critical quality control protocols, and its applications as a pivotal intermediate in the development of complex, biologically active molecules.[2][3] The hydrochloride salt form enhances its stability and aqueous solubility, making it particularly amenable to laboratory use.

Physicochemical and Structural Characteristics

Core Molecular Structure

The molecule's functionality is dictated by three key features:

-

The Aldehyde Group (-CHO): An electron-withdrawing group that activates the aromatic ring and serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.[2]

-

The Piperazine Ring: A six-membered ring containing two nitrogen atoms. The nitrogen attached to the benzene ring is a tertiary amine, while the other is a tertiary amine bearing a methyl group. This moiety confers basicity to the molecule (predicted pKa ~7.5) and is a common site for salt formation, as seen in the hydrochloride.[2]

-

The Aromatic Ring: The benzaldehyde core provides a rigid scaffold and participates in typical electrophilic aromatic substitution reactions, although its reactivity is modulated by the electron-donating piperazine substituent.

Physicochemical Properties

The essential properties of this compound and its corresponding free base are summarized below for comparative reference.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference(s) |

| CAS Number | 1424939-17-2 | 27913-99-1 | [4][5][6] |

| Molecular Formula | C₁₂H₁₇ClN₂O | C₁₂H₁₆N₂O | [4][5][6] |

| Molecular Weight | 240.73 g/mol | 204.27 g/mol | [4][5][6] |

| Appearance | Solid, Crystal, or Powder | Slightly pale yellow to yellow crystal or powder | [7][8][9] |

| Melting Point | Not consistently reported | 57-63 °C | [8][9][10] |

| Solubility | Expected to be soluble in water | Soluble in methanol | [9][11] |

| Storage Conditions | Sealed in a dry place, 2-8°C, under inert atmosphere | Inert atmosphere, room temperature or 2-8°C | [5][7][9] |

| InChI Key | JWSWGIOYJFNOEL-UHFFFAOYSA-N | PFODEVGLOVUVHS-UHFFFAOYSA-N | [4][7] |

Synthesis and Reaction Chemistry

Common Synthetic Pathway: Nucleophilic Aromatic Substitution

A prevalent and efficient method for synthesizing the parent compound, 4-(4-methylpiperazin-1-yl)benzaldehyde, is through a nucleophilic aromatic substitution reaction. This pathway is favored for its high yield and operational simplicity. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality of Experimental Choices:

-

Reactants: 4-Fluorobenzaldehyde is an ideal substrate because the fluorine atom is a good leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group. 1-Methylpiperazine serves as the nucleophile.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without interfering by protonating the nucleophile.[12]

-

Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to scavenge the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.[9][12]

-

Temperature: The reaction is typically heated (e.g., refluxed) to provide the necessary activation energy for the substitution to occur at a practical rate.[12]

Caption: General synthesis workflow for the target compound.

Key Chemical Reactions

The compound's aldehyde and piperazine groups are its primary reactive centers.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate for compounds like Imatinib.[2][13]

-

Reduction: The aldehyde can be reduced to a primary alcohol, [4-(4-methylpiperazin-1-yl)phenyl]methanol, using standard reducing agents like sodium borohydride.[2]

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, a cornerstone of combinatorial chemistry.

-

N-Alkylation: While less common due to steric hindrance, the piperazine nitrogen atoms can potentially undergo further substitution reactions with strong electrophiles.[2]

Analytical Protocols for Quality Control

Rationale for Method Selection

A multi-technique approach is essential for the unambiguous confirmation of identity, purity, and quality.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities. A reversed-phase method is ideal for this moderately polar compound.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by mapping the molecule's proton (¹H) and carbon (¹³C) environments.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[16]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a self-validating system designed to provide reproducible and accurate purity analysis.

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Reagents and Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The acidic modifier ensures the piperazine nitrogens are protonated, which prevents peak tailing and results in sharp, symmetrical peaks.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 239 nm or 285 nm. Causality: These wavelengths correspond to the UV absorbance maxima for similar aromatic structures, providing high sensitivity.[14][15]

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Hold at 5% B (re-equilibration).

-

Causality: A gradient is used to effectively elute both polar and non-polar impurities in a single run.

-

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL.

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals. For the free base, typical shifts are observed around: δ 9.7 (s, 1H, -CHO), δ 7.7 (d, 2H, Ar-H ortho to CHO), δ 7.0 (d, 2H, Ar-H ortho to piperazine), δ 3.3 (t, 4H, piperazine -CH₂-N-Ar), δ 2.4 (t, 4H, piperazine -CH₂-N-CH₃), δ 2.2 (s, 3H, -CH₃).[12] For the hydrochloride salt, a downfield shift of the piperazine protons is expected due to protonation, and a broad peak corresponding to the N-H proton may be visible.

-

¹³C NMR (DMSO-d₆, 100 MHz): For the free base, characteristic peaks appear around: δ 190.7 (C=O), δ 155.2 (Ar-C attached to N), δ 131.9, 126.7, 113.7 (aromatic carbons), δ 54.7 (piperazine carbons), δ 46.8 (piperazine carbons), δ 46.1 (-CH₃).[12]

-

Mass Spectrometry (ESI+): The expected mass-to-charge ratio (m/z) would be for the protonated free base [M+H]⁺, calculated at 205.13.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride is not always available, data from the free base provides a strong basis for handling procedures.[17]

-

Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8][17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][17] The compound can be air sensitive.[8]

Applications in Research and Development

This compound is not typically an end-product but a crucial starting material. Its utility lies in its ability to be elaborated into more complex molecular architectures.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Methylpiperazin-1-yl)benzaldehyde | 27913-99-1 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1 [chemicalbook.com]

- 10. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical [ichemical.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a chemical intermediate of significant interest in pharmaceutical research and development. Its molecular structure, featuring a substituted piperazine ring attached to a benzaldehyde moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent molecule. However, a comprehensive understanding of its solubility in organic solvents is crucial for its effective use in various synthetic and formulation processes, including reaction optimization, purification, and the development of drug delivery systems.

This technical guide provides a detailed exploration of the solubility profile of this compound in organic solvents. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific principles and practical methodologies to empower researchers in their work with this compound. We will delve into the physicochemical properties of the molecule, the theoretical basis for its solubility, a detailed experimental protocol for solubility determination, and a discussion of the implications of its solubility characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.

This compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClN₂O | |

| Molecular Weight | 240.73 g/mol | |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Sealed in dry, 2-8°C |

For comparative purposes, the properties of the corresponding free base, 4-(4-Methylpiperazin-1-yl)benzaldehyde, are also presented:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | , |

| Molecular Weight | 204.27 g/mol | , |

| Melting Point | 45-52 °C | |

| Appearance | Yellow solid | |

| Solubility | Soluble in Methanol |

The conversion of the free base to its hydrochloride salt introduces an ionic character to the molecule. This is a critical factor that governs its solubility in different solvent systems.

Theoretical Principles of Solubility for Hydrochloride Salts in Organic Solvents

The solubility of a substance is a thermodynamic equilibrium defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For a hydrochloride salt like this compound, the dissolution process in an organic solvent involves the disruption of the crystal lattice of the salt and the solvation of the resulting ions by the solvent molecules. The interplay of several factors determines the extent of solubility.

-

"Like Dissolves Like" : This fundamental principle suggests that solutes are most soluble in solvents with similar polarity. As a salt, this compound is highly polar and ionic. Therefore, it is expected to have higher solubility in polar solvents that can effectively solvate the cation and the chloride anion.

-

Solvent Polarity and Dielectric Constant : Polar solvents possess a significant dipole moment and a high dielectric constant. A high dielectric constant reduces the electrostatic forces between the ions of the salt, facilitating their separation and dissolution.

-

Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly influence the solubility of a hydrochloride salt. Protic solvents, such as alcohols, can form hydrogen bonds with the chloride anion and potentially with the protonated amine, thereby stabilizing the dissolved ions.

-

Crystal Lattice Energy : The strength of the ionic bonds within the crystal lattice of the salt must be overcome by the energy released during the solvation of the ions. A high lattice energy will generally lead to lower solubility.

-

Common Ion Effect : In solvents that can dissolve and dissociate the salt, the presence of a common ion (e.g., from another chloride salt) can suppress the solubility of the hydrochloride salt.[1]

Based on these principles, we can predict the general solubility behavior of this compound in different classes of organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond donors, which can effectively solvate both the cation and the chloride anion. The free base is known to be soluble in methanol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to Low | These solvents have high dipole moments and can solvate cations well. However, their ability to solvate anions (like chloride) is weaker compared to protic solvents, which may limit solubility. Salts can have lower solubility in pure DMSO compared to their free bases. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low / Insoluble | These solvents have low dielectric constants and lack the ability to form significant stabilizing interactions with the ions of the salt. The large energy required to break the crystal lattice is not compensated by the weak solvation forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While having a moderate dipole moment, their ability to solvate ions is limited. Some solubility might be observed, but it is generally expected to be low. |

It is imperative for researchers to experimentally verify these predicted solubilities for their specific applications.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Step-by-Step Methodology

-

Preparation of Materials :

-

This compound (ensure purity and consistent crystalline form).

-

A range of organic solvents of appropriate purity.

-

Vials with screw caps.

-

A constant temperature shaker or incubator.

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

-

Experimental Procedure :

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes).

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any remaining undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Diagram of the Experimental Workflow

Sources

Spectroscopic Unveiling of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride (C₁₂H₁₇ClN₂O), a compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt are versatile intermediates in the synthesis of various biologically active compounds. The presence of the benzaldehyde group offers a reactive site for further chemical modifications, while the methylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical aspects of the drug discovery and development process. This guide will delve into the key spectroscopic features of the hydrochloride salt, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Structure

The structure of this compound features a benzaldehyde ring substituted at the para position with a 4-methylpiperazinyl group. In the hydrochloride salt, one of the nitrogen atoms in the piperazine ring is protonated.

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2700 | Strong, Broad | N⁺-H stretch (ammonium salt) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

Interpretation and Causality:

-

N⁺-H Stretch: The most characteristic feature of the hydrochloride salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is indicative of the N⁺-H stretching vibration of the ammonium group. [2]This broadness is due to strong hydrogen bonding interactions in the solid state.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde functional group.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups are observed below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1600-1500 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [2]

Caption: Workflow for FTIR analysis using the KBr pellet method.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and thermally labile compound. [3] Expected Mass Spectrum (ESI-MS)

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to the protonated form of 4-(4-methyl-1-piperazinyl)benzaldehyde (C₁₂H₁₆N₂O). The expected m/z would be approximately 205.13. The hydrochloride salt will dissociate in the ESI source, and the chloride ion is not typically observed in positive ion mode.

-

Fragmentation Pattern: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern. [4]Common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents.

Key Fragmentation Pathways

Caption: Potential fragmentation pathways in the ESI-MS spectrum.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization coupled with a suitable mass analyzer (e.g., quadrupole or time-of-flight) is the recommended method.

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including predicted spectral features and standardized experimental protocols, serves as a valuable resource for scientists and researchers. A thorough understanding of these spectroscopic techniques and their application is fundamental to ensuring the quality and integrity of this important chemical intermediate in the pursuit of novel therapeutics.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

PubMed Central (PMC). (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride: Synthesis, Applications, and Analytical Characterization

This guide provides an in-depth technical overview of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and analytical methods.

Compound Identification and Physicochemical Properties

4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt are important building blocks in medicinal chemistry. The presence of the piperazine moiety often imparts favorable pharmacokinetic properties to drug candidates.[1] Below is a summary of their key identifiers and physicochemical properties.

| Property | This compound | 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base) |

| CAS Number | 1424939-17-2[2][3] | 27913-99-1[4][5][6] |

| Molecular Formula | C₁₂H₁₇ClN₂O[2][3] | C₁₂H₁₆N₂O[4][5] |

| Molecular Weight | 240.73 g/mol [2][3] | 204.27 g/mol [4][5] |

| Appearance | Not specified | Solid, Light orange to Yellow to Green powder to crystal[5] |

| Melting Point | Not specified | 57 °C[5][7] |

| Boiling Point | Not specified | 393.9 °C at 760 mmHg[7] |

| Purity | ≥95%[3] | >98.0% (GC) |

| Storage | Sealed in dry, 2-8°C[3] | Room Temperature, under inert gas[5] |

Synthesis and Mechanistic Insights

The synthesis of 4-(4-methyl-1-piperazinyl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Experimental Protocol: Synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde

This protocol is based on a general procedure for the synthesis of similar compounds.[8]

Materials:

-

1-Methylpiperazine

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperazine (0.04 mol) and 4-fluorobenzaldehyde (0.040 mol) in dimethylformamide (10 mL).

-

Add potassium carbonate (0.048 mol) to the mixture.

-

Reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into ice water.

-

The precipitated product is collected by filtration.

-

The crude product can be recrystallized from ethanol to yield pure 4-(4-methyl-1-piperazinyl)benzaldehyde.[8]

Causality Behind Experimental Choices:

-

Solvent: DMF is used as a polar aprotic solvent, which is ideal for nucleophilic aromatic substitution reactions as it can solvate the cation, leaving the anion more nucleophilic.

-

Base: Potassium carbonate is a mild base used to deprotonate the secondary amine of piperazine, thereby increasing its nucleophilicity.

-

Leaving Group: The fluorine atom on the benzaldehyde is a good leaving group for nucleophilic aromatic substitution on an activated aromatic ring.

Reaction Workflow Diagram

Caption: Synthetic workflow for 4-(4-methyl-1-piperazinyl)benzaldehyde.

Applications in Research and Drug Development

The piperazine ring is a common scaffold in medicinal chemistry, and 4-(4-methyl-1-piperazinyl)benzaldehyde serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications.

The aldehyde functional group allows for further chemical modifications, such as reductive amination or the formation of hydrazones, leading to the creation of diverse chemical libraries for drug discovery. For example, it is a precursor in the synthesis of compounds that have been studied as selective MAO-A inhibitors.[8]

Role in Synthetic Pathways Diagram

Caption: Synthetic utility of 4-(4-methyl-1-piperazinyl)benzaldehyde.

Analytical Methodologies

The purity and identity of 4-(4-methyl-1-piperazinyl)benzaldehyde and its derivatives are crucial for their use in pharmaceutical synthesis. Various analytical techniques are employed for their characterization.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of the compound. A reversed-phase column with a UV detector is often employed.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, confirming the structure of the compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.[7][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present in the molecule.[6]

Exemplary HPLC Protocol for Piperazine Derivatives

This is a general protocol and may require optimization for specific applications.

Chromatographic Conditions:

-

Column: Chiralpak IC (250 x 4.6 mm, 5µm)

-

Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Detection: UV at 340 nm[9]

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm nylon filter before injection.[9]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Safety Precautions: Causes skin and serious eye irritation. May cause respiratory irritation.[12] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The hydrochloride salt should be stored in a dry, sealed container at 2-8°C.[3] The free base should be stored at room temperature under an inert atmosphere, as it is air-sensitive.

Conclusion

This compound and its free base are valuable chemical intermediates with significant applications in the synthesis of pharmaceutically active compounds. A thorough understanding of their synthesis, properties, and analytical characterization is crucial for their effective use in drug discovery and development. This guide has provided a comprehensive overview of these aspects to support researchers in their scientific endeavors.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. iChemical. [Link]

-

Analytical Methods. RSC Publishing. [Link]

- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533. PubChem. [Link]

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533. PubChem. [Link]

-

Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1 [chemicalbook.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]

- 7. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical [ichemical.com]

- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet for 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Introduction

4-(4-Methyl-1-piperazinyl)benzaldehyde and its hydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry and drug discovery.[1][2] The piperazine moiety is a common scaffold in pharmacologically active molecules, valued for its ability to modulate physicochemical properties and serve as a versatile linker for pharmacophoric groups.[2] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive, in-depth analysis for researchers, scientists, and drug development professionals. By synthesizing data from multiple sources and explaining the causality behind safety protocols, this document aims to foster a culture of informed and proactive safety in the laboratory.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in safe handling. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties and CAS numbers differ. The hydrochloride form generally offers improved stability and solubility in aqueous media, which can be advantageous in certain synthetic or biological applications.

The structural formula for 4-(4-Methyl-1-piperazinyl)benzaldehyde is presented below. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic tertiary amine in the piperazine ring.

Caption: Chemical structure of the parent compound.

Table 1: Physicochemical Properties

| Property | 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base) | This compound |

|---|---|---|

| Synonyms | 1-(4-Formylphenyl)-4-methylpiperazine | N/A |

| CAS Number | 27913-99-1[3] | 1424939-17-2[4][5] |

| Molecular Formula | C₁₂H₁₆N₂O[6] | C₁₂H₁₇ClN₂O[4][5] |

| Molecular Weight | 204.27 g/mol [6][7] | 240.73 g/mol [4][5] |

| Appearance | Slightly pale yellow to yellow crystal or powder | Solid (Data limited) |

| Melting Point | 62.0 to 67.0 °C | Not specified |

| Boiling Point | 393.9 °C at 760 mmHg[7] | Not specified |

| Solubility | Soluble in Methanol | Likely enhanced aqueous solubility |

Hazard Identification and GHS Classification

A critical analysis of available safety data reveals inconsistencies in the classification of the free base, 4-(4-Methyl-1-piperazinyl)benzaldehyde. While some suppliers classify it as non-hazardous under GHS regulations, others identify significant risks, including irritation and acute toxicity.[3][6] Specific data for the hydrochloride salt is less prevalent.

This discrepancy underscores a crucial principle of laboratory safety: when faced with conflicting information, one must adopt a conservative approach that assumes the higher level of risk. This "principle of precaution" ensures that all necessary protective measures are taken. The following hazard assessment is based on this principle, consolidating the more stringent classifications reported.

Caption: Logical flow for conservative hazard assessment.

Table 2: Consolidated GHS Hazard Classification

| Category | Code | Hazard Statement | Precautionary Codes | Signal Word | Pictogram |

|---|---|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | P264, P270, P301+P312 | Warning | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | P261, P271, P304+P340 | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3][6] | P280, P302+P352, P332+P313 | Warning[3] | GHS07 (Exclamation Mark)[3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation[3][6] | P280, P305+P351+P338 | Warning[3] | GHS07 (Exclamation Mark)[3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[3][6] | P261, P271, P304+P340 | Warning[3] | GHS07 (Exclamation Mark)[3] |

Risk Mitigation and Safe Handling Protocols

Effective risk mitigation combines engineering controls, appropriate personal protective equipment (PPE), and standardized procedural workflows. The goal is to minimize or eliminate potential exposure through all routes: inhalation, dermal contact, and ingestion.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This protects the user from inhaling airborne dust particles (aerosols). All weighing and solution preparation steps should be performed within the fume hood.[8] Additionally, a safety shower and eyewash station must be readily accessible.[9]

Personal Protective Equipment (PPE) Selection

The selection of PPE is directly dictated by the hazard assessment. Based on the consolidated GHS classifications, the following PPE is mandatory.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Justification |

|---|---|---|

| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask for low quantities; half-mask with particle filter for larger quantities).[10] | Mitigates inhalation risk (H332, H335). Essential when handling the powder outside of a fume hood or if dust generation is likely. |

| Eye/Face | Chemical safety goggles.[9][10] A face shield should be worn over goggles if there is a splash hazard. | Protects against serious eye irritation (H319) from dust or splashes. |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] | Prevents skin irritation (H315). Gloves should be inspected before use and changed immediately if contaminated. |

| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |

Step-by-Step Safe Handling Workflow

The following protocol outlines a self-validating system for safely handling the compound, from preparation to disposal.

Caption: Standard workflow for safe handling of solid chemical reagents.

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and correct action is critical. The following measures should be taken while seeking prompt medical attention. A copy of the safety data sheet should be provided to emergency responders.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing and shoes.[8] Get medical advice if skin irritation occurs or persists.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][10] If breathing is difficult, give oxygen.[11] If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[8][10] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[8][11] Call a physician or poison control center immediately.[11]

Storage, Stability, and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3][10] The compound should be stored under an inert gas atmosphere (e.g., Argon or Nitrogen) as it may be air-sensitive.[3] Protect from light and moisture.[9][12][13]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3][8][9]

-

Hazardous Decomposition: Upon combustion or exposure to high temperatures, it may decompose to generate toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Toxicological and Ecological Profile

The toxicological data for this specific compound is not extensively documented in the available literature.

Table 4: Summary of Toxicological Information

| Effect | Finding | Source |

|---|---|---|

| Acute Toxicity | No quantitative data available, but classified as harmful if swallowed (H302) or inhaled (H332). | |

| Skin Corrosion/Irritation | Classified as causing skin irritation (H315). | [3][6] |

| Serious Eye Damage/Irritation | Classified as causing serious eye irritation (H319). | [3][6] |

| Sensitization | No data available. | |

| Carcinogenicity/Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. | |

Ecological Information: There is a significant lack of ecotoxicity data.[3][9] As a standard practice for all laboratory chemicals, release into the environment must be avoided. Do not allow the material to enter drains or water courses.[8]

Conclusion

This compound is a valuable research chemical whose safety profile requires careful consideration. The conflicting information across various supplier safety data sheets necessitates a conservative approach, treating the compound as harmful and irritant. By adhering to the engineering controls, PPE recommendations, and handling workflows detailed in this guide, researchers can effectively mitigate risks. A proactive and informed approach to safety is paramount to ensuring a secure research environment.

References

-

TCI Chemicals. (2019). SAFETY DATA SHEET: 4-(4-Methylpiperazinyl)benzaldehyde.

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES.

-

Apollo Scientific. (2023). 4-(4-Methylpiperazin-1-yl)benzaldehyde Safety Data Sheet.

-

ChemicalBook. (2023). 4-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZALDEHYDE - Safety Data Sheet.

-

CymitQuimica. This compound.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde.

-

Thermo Fisher Scientific. (2018). SAFETY DATA SHEET: Piperazine.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzaldehyde.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylpiperazin-1-amine.

-

Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 4-Methylpiperazin-1-amine.

-

Sigma-Aldrich. 4-(4-Methylpiperazin-1-yl)benzaldehyde.

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride.

-

Organic Syntheses. 1-BENZYLPIPERAZINE.

-

Cayman Chemical. (2025). Safety Data Sheet: Piperazine.

-

iChemical. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1.

-

CHEMM. Personal Protective Equipment (PPE).

-

SynHet. 4-(4-Methylpiperazin-1-yl)benzaldehyde.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Methylpiperazine.

-

ChemicalBook. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis.

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde.

-

ChemScene. This compound.

-

Tokyo Chemical Industry. 4-(4-Methylpiperazinyl)benzaldehyde.

-

Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.

-

TCI AMERICA. 4-(4-Methylpiperazinyl)benzaldehyde.

-

CP Lab Safety. 4-(4-Methylpiperazinyl)benzaldehyde, 25g, Each.

-

Yabanoglu-Ciftci, S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309.

-

Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461.

-

Ruzic, D., et al. (2023). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10609.

Sources

- 1. 4-(4-Methylpiperazin-1-yl)benzaldehyde [synhet.com]

- 2. mdpi.com [mdpi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzaldehyde | C12H16N2O | CID 736533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical [ichemical.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

This document provides an in-depth technical overview of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, a key intermediate in contemporary drug discovery and development. We will explore its synthesis from fundamental principles, detail robust characterization methodologies, and discuss its significance and applications, offering field-proven insights for researchers and scientists.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a versatile synthetic building block. Its structure, combining an aromatic aldehyde with a methylpiperazine moiety, makes it a valuable precursor for a wide range of biologically active molecules. The piperazine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a linker to orient other pharmacophoric groups for optimal target engagement[1].

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for oncology and treatments for neurological disorders[2]. Its aldehyde functional group provides a reactive handle for transformations such as reductive amination, Wittig reactions, and condensation reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive protocol for its preparation and validation, ensuring high purity and suitability for downstream applications.

Physicochemical Properties

A summary of the key properties of the free base and the hydrochloride salt is presented below for quick reference.

| Property | 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base) | This compound |

| Molecular Formula | C₁₂H₁₆N₂O[3][4] | C₁₂H₁₇ClN₂O[5] |

| Molecular Weight | 204.27 g/mol [3][4] | 240.73 g/mol [5] |

| CAS Number | 27913-99-1[3] | 1424939-17-2[5] |

| Appearance | Light orange to yellow powder or crystal[3] | Data not widely published, typically an off-white to pale yellow solid |

| Melting Point | 57-67 °C[3] | Not specified, likely decomposes at a higher temperature |

| Solubility | Soluble in Methanol[3] | Soluble in water and polar organic solvents |

| Storage | Store at 2-8°C under an inert atmosphere[3][5] | Store in a dry, cool, well-ventilated place[6][7] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base via a nucleophilic aromatic substitution, followed by its conversion to the hydrochloride salt.

Part A: Synthesis of 4-(4-Methyl-1-piperazinyl)benzaldehyde (Free Base)

The most common and efficient method involves the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde. This is a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group para to it. A base, such as potassium carbonate, is used to deprotonate the secondary amine of any protonated 1-methylpiperazine and to neutralize the hydrogen fluoride byproduct. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF).

-

Initiation: Stir the mixture at 80°C for 30 minutes to ensure a homogenous solution and activation of the base[3].

-

Addition of Aldehyde: Add 4-fluorobenzaldehyde (1.0 eq.) dropwise to the heated solution.

-

Reaction: Continue heating the reaction mixture at 80°C for approximately 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly pouring the mixture into ice-cold water. This will cause the product to precipitate out of the solution[3].

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

-

Drying: Dry the product under vacuum to yield 4-(4-Methyl-1-piperazinyl)benzaldehyde as a solid. The product is often pure enough for the next step without further purification[3].

Part B: Conversion to Hydrochloride Salt

The formation of the hydrochloride salt is a straightforward acid-base reaction. It enhances the compound's stability and aqueous solubility, which is often desirable for pharmaceutical applications. The most basic nitrogen atom in the molecule, the tertiary amine of the methylpiperazine ring, is protonated.

Experimental Protocol:

-

Dissolution: Dissolve the crude 4-(4-Methyl-1-piperazinyl)benzaldehyde from Part A in a minimal amount of a suitable solvent, such as methanol or absolute ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in ethanol or methanol dropwise with continuous stirring[8][9].

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation[9].

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and impurities. Dry the final product, this compound, under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Expected Analytical Data

| Technique | Expected Results for 4-(4-Methyl-1-piperazinyl)benzaldehyde |

| ¹H NMR | δ (ppm): ~9.77 (s, 1H, -CHO), ~7.74 (d, 2H, Ar-H ortho to CHO), ~6.91 (d, 2H, Ar-H ortho to piperazine), ~3.41 (t, 4H, piperazine N-CH₂), ~2.55 (t, 4H, piperazine N-CH₂), ~2.35 (s, 3H, -NCH₃)[10]. |

| ¹³C NMR | Expected peaks for aldehyde carbon (~190 ppm), aromatic carbons (~155, 132, 128, 114 ppm), piperazine carbons (~54, 48 ppm), and methyl carbon (~46 ppm). |

| FT-IR | ν (cm⁻¹): ~2850-2750 (Aldehyde C-H stretch), ~1700-1680 (Aldehyde C=O stretch), ~1600, 1510 (Aromatic C=C stretch), ~1250-1150 (Aromatic C-N stretch)[11][12]. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z = 205.13 for the free base. For the hydrochloride salt, the free base molecular ion will be observed. |

Note: NMR shifts are predictions and may vary based on solvent and instrument. The hydrochloride salt will show similar shifts, with potential downfield shifts for protons near the protonated nitrogen.

Self-Validating Protocol Logic

The characterization process is designed to be self-validating. The mass spectrometry data confirms the molecular weight. ¹H NMR confirms the presence of all proton environments in the correct ratio and with the expected splitting patterns (e.g., the singlet for the aldehyde proton, the two doublets for the para-substituted benzene ring, and the two triplets for the piperazine ring). FT-IR corroborates the presence of key functional groups, especially the distinct aldehyde C=O stretch. A sharp melting point for the free base indicates high purity. The successful integration of all these techniques provides unambiguous confirmation of the final product's identity and quality.

Applications in Drug Development

The title compound is a cornerstone for building more complex drug molecules. The piperazine moiety is a frequent feature in drugs targeting the central nervous system (CNS) and in kinase inhibitors[1][13].

-

Kinase Inhibitors: The 4-(4-methyl-1-piperazinyl) moiety is a key component of several tyrosine kinase inhibitors, such as in intermediates for Imatinib[14][15]. It often serves to occupy a specific pocket in the kinase domain and improve the overall solubility and cell permeability of the inhibitor.

-

Antimalarial Agents: The related 4-aminoquinoline scaffold, often incorporating a piperazine side chain, is fundamental to antimalarial drugs like piperaquine[16][17]. This highlights the utility of the piperazinyl fragment in antiparasitic drug design.

-

CNS Agents: Piperazine derivatives are widely studied for their activity on various CNS receptors. This compound can serve as a starting point for synthesizing novel ligands with potential antidepressant or antipsychotic activities[18].

Safety and Handling

As a responsible scientist, proper safety protocols must be strictly followed.

-

Hazard Identification: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[5][19].

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[19]. Avoid generating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[6]. For the free base, storage under an inert gas is recommended to prevent air oxidation.

References

- Synthesis method of 1-methyl-4- (4-piperidinyl)

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL: )

-

Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate. (URL: [Link])

-

1 - Organic Syntheses Procedure. (URL: [Link])

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (URL: [Link])

- Method for preparing 4-(4-methyl piperazine-1-methyl)

-

Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. (URL: [Link])

- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

-

4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical. (URL: [Link])

-

Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate - MDPI. (URL: [Link])

-

Benzaldehyde, 4-methyl- - NIST WebBook. (URL: [Link])

-

Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org. (URL: [Link])

-

1H NMR Spectrum of 4-Methylbenzaldehyde - Human Metabolome Database. (URL: [Link])

-

FT-IR Spectrum of Benzaldehyde - ResearchGate. (URL: [Link])

-

4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde - PubChemLite. (URL: [Link])

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical [ichemical.com]

- 11. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents [patents.google.com]

- 15. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 16. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]

- 17. preprints.org [preprints.org]

- 18. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

The Versatility of a Core Scaffold: A Technical Guide to the Applications of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride

Introduction

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules with desired functionalities. Among these, 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride has emerged as a highly versatile and valuable intermediate. Its unique molecular architecture, featuring a reactive aldehyde group and a pharmacologically significant methylpiperazine moiety, has positioned it as a cornerstone in diverse fields, ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of the applications of this compound, offering insights into the causality behind experimental choices, detailed protocols for the synthesis of key derivatives, and a summary of their biological and chemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light-colored powder.[1] Its hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Reference |

| CAS Number | 1424939-17-2 | [2] |

| Molecular Formula | C12H17ClN2O | [2] |

| Molecular Weight | 240.73 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

| SMILES | Cl.CN1CCN(CC1)C1=CC=C(C=O)C=C1 | [2] |

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The methylpiperazine group is a well-established pharmacophore, present in numerous approved drugs due to its ability to improve pharmacokinetic properties and interact with various biological targets. The aldehyde functionality of this compound serves as a convenient handle for a wide range of chemical transformations, making it a preferred starting material for the synthesis of diverse bioactive compounds.

Synthesis of Anticancer Agents